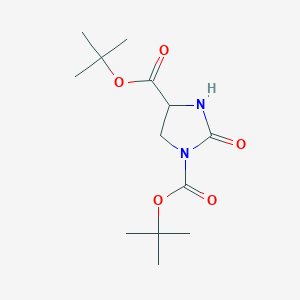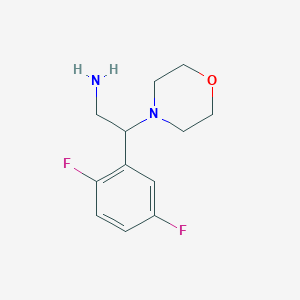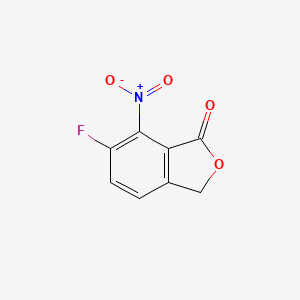
Acetic acid, gadolinium(3+) salt, hydrate (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, gadolinium(3+) salt, hydrate (9CI) is a chemical compound with the molecular formula C6H9GdO6. It is a gadolinium salt of acetic acid and is typically found in a hydrated form. This compound is known for its high purity and is used in various specialized applications due to its unique properties .
Métodos De Preparación
The synthesis of acetic acid, gadolinium(3+) salt, hydrate (9CI) involves the reaction of gadolinium oxide or gadolinium chloride with acetic acid. The reaction is typically carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the hydrated salt. Industrial production methods may involve more sophisticated techniques to ensure high purity and yield .
Análisis De Reacciones Químicas
Acetic acid, gadolinium(3+) salt, hydrate (9CI) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed information on the oxidation products is limited.
Reduction: Reduction reactions may involve the use of reducing agents like hydrogen gas or metal hydrides.
Substitution: The acetate groups in the compound can be substituted with other ligands in the presence of suitable reagents.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Acetic acid, gadolinium(3+) salt, hydrate (9CI) has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other gadolinium compounds and as a catalyst in various chemical reactions.
Biology: This compound is used in biological studies to investigate the effects of gadolinium on biological systems.
Medicine: In the medical field, gadolinium compounds are used as contrast agents in magnetic resonance imaging (MRI) due to their paramagnetic properties.
Industry: It is used in the manufacturing of specialized materials and in various industrial processes.
Mecanismo De Acción
The mechanism of action of acetic acid, gadolinium(3+) salt, hydrate (9CI) is primarily related to the gadolinium ion. Gadolinium ions are known to interact with various molecular targets, including proteins and enzymes. In MRI, gadolinium enhances the contrast of images by shortening the relaxation times of protons in the body, making it easier to distinguish between different tissues .
Comparación Con Compuestos Similares
Acetic acid, gadolinium(3+) salt, hydrate (9CI) can be compared with other gadolinium compounds such as gadolinium chloride and gadolinium nitrate. While all these compounds contain gadolinium, they differ in their chemical properties and applications. For example:
Gadolinium chloride: Used in the preparation of other gadolinium salts and in various industrial applications.
Gadolinium nitrate: Used as a precursor for the synthesis of gadolinium oxide and in the production of phosphors.
The uniqueness of acetic acid, gadolinium(3+) salt, hydrate (9CI) lies in its specific chemical structure and the presence of acetate groups, which confer distinct properties and applications .
Propiedades
Fórmula molecular |
C2H6GdO3+3 |
|---|---|
Peso molecular |
235.3 g/mol |
Nombre IUPAC |
acetic acid;gadolinium(3+);hydrate |
InChI |
InChI=1S/C2H4O2.Gd.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2/q;+3; |
Clave InChI |
BTPAOXSJKQPTFY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.O.[Gd+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)acetic acid](/img/structure/B11816769.png)
![Tetrasodium;2-[2-[2-[2-[bis(carboxymethyl)amino]ethoxy]ethoxy]ethyl-(carboxymethyl)amino]acetic acid](/img/structure/B11816771.png)


![[2-[(2-Methylpropan-2-yl)oxy]-2-oxoethyl] 2-carbamimidoylpyrrolidine-1-carboxylate](/img/structure/B11816791.png)


![4-Ethyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one](/img/structure/B11816809.png)

